3-Butoxy-5,5-dimethylcyclohex-2-EN-1-one
Description
Properties
CAS No. |
128445-75-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-butoxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O2/c1-4-5-6-14-11-7-10(13)8-12(2,3)9-11/h7H,4-6,8-9H2,1-3H3 |
InChI Key |
FEACZLGPKUYRIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=O)CC(C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Tosylation of 3,3-Dimethylcyclohexanol
In a representative procedure, 3,3-dimethylcyclohexanol is treated with tosyl chloride (TsCl) in the presence of pyridine as a base. Pyridine neutralizes HCl byproducts, facilitating the formation of the tosylate intermediate. The reaction proceeds via an $$ S_N2 $$ mechanism, where the hydroxyl oxygen attacks the electrophilic sulfur atom in TsCl, displacing chloride.
$$
\text{3,3-Dimethylcyclohexanol} + \text{TsCl} \xrightarrow{\text{Pyridine}} \text{3,3-Dimethylcyclohexyl tosylate} + \text{HCl}
$$
Alkoxylation with Butan-1-ol
The tosylate intermediate reacts with butan-1-ol under basic conditions (e.g., $$ \text{NaH} $$ or $$ \text{K}2\text{CO}3 $$) to yield the target compound. Butan-1-ol acts as a nucleophile, displacing the tosyl group in an $$ S_N2 $$ reaction. This step typically requires heating at 60–80°C for 6–12 hours.
$$
\text{3,3-Dimethylcyclohexyl tosylate} + \text{Butan-1-ol} \xrightarrow{\text{Base}} \text{3-Butoxy-5,5-dimethylcyclohex-2-en-1-one} + \text{TsOH}
$$
Optimization Note: Yields improve with anhydrous conditions and stoichiometric excess of butan-1-ol (1.5–2.0 eq.).
Stork-Danheiser Annulation: Cyclization of Isobutyl Vinylogous Esters
The Stork-Danheiser annulation offers a convergent route to cyclohexenones via 1,4-addition and subsequent cyclization. This method is particularly effective for introducing substituents at the 3-position of the cyclohexenone ring.
Reduction of Isobutyl Vinylogous Esters
A suspension of lithium aluminum hydride (LiAlH$$_4$$) in anhydrous diethyl ether is treated with isobutyl vinylogous ester. The hydride reduces the ester to a secondary alcohol, which undergoes acid-catalyzed cyclization. After 3 hours at room temperature, the mixture is quenched with 1 N HCl at 0°C to protonate the enolate intermediate.
$$
\text{Isobutyl vinylogous ester} \xrightarrow{\text{LiAlH}4, \text{Et}2\text{O}} \text{Enolate intermediate} \xrightarrow{\text{HCl}} \text{3-Butoxy-5,5-dimethylcyclohex-2-en-1-one}
$$
Purification and Yield
Column chromatography (hexane:ethyl acetate, 9:1) affords the product as a colorless oil in 95% yield .
Enolate Alkylation: Direct Functionalization of Cyclohexenone
Enolate alkylation provides a regioselective pathway to 3-substituted cyclohexenones. This method leverages the acidity of the α-hydrogen adjacent to the ketone group.
Generation of Enolate
5,5-Dimethylcyclohex-2-en-1-one is deprotonated with a strong base such as lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The resulting enolate is stabilized by the electron-withdrawing ketone group.
$$
\text{5,5-Dimethylcyclohex-2-en-1-one} + \text{LDA} \rightarrow \text{Enolate} + \text{Li}^+ + \text{Diisopropylamine}
$$
Alkylation with Butylating Agents
The enolate reacts with butyl iodide or butyl triflate to introduce the butoxy group. The reaction is quenched with aqueous $$ \text{NH}_4\text{Cl} $$, and the product is extracted with dichloromethane.
$$
\text{Enolate} + \text{Butyl iodide} \rightarrow \text{3-Butoxy-5,5-dimethylcyclohex-2-en-1-one} + \text{LiI}
$$
Yield: 75–85% after purification by distillation.
Comparative Analysis of Synthetic Methods
Table 1 summarizes the advantages and limitations of each method:
| Method | Conditions | Yield | Key Advantages | Challenges |
|---|---|---|---|---|
| Williamson Synthesis | TsCl, Pyridine, 60°C | 70–80% | Scalability, simple workup | Requires toxic tosyl chloride |
| Stork-Danheiser | LiAlH$$4$$, Et$$2$$O | 95% | High yield, convergent synthesis | Air-sensitive reagents |
| Enolate Alkylation | LDA, THF, −78°C | 75–85% | Regioselectivity | Low temperatures required |
Mechanistic Insights and Side Reactions
- Williamson Synthesis: Competing elimination to form cyclohexene derivatives may occur if the reaction temperature exceeds 80°C.
- Stork-Danheiser Annulation: Over-reduction of the enone to a diol is mitigated by controlled HCl quenching.
- Enolate Alkylation: Polyalkylation is minimized by using a bulky base (e.g., LDA) and stoichiometric control.
Industrial Applications and Patent Landscape
Patent KR870001088B1 describes the use of 3-butoxy-5,5-dimethylcyclohex-2-en-1-one as a precursor to herbicides, highlighting its stability under acidic conditions. EP3702347A1 discloses its role in synthesizing chiral auxiliaries for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Butoxy-5,5-dimethylcyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of 3-butoxy-5,5-dimethylcyclohex-2-en-1-one ketone or carboxylic acid derivatives.
Reduction: Production of 3-butoxy-5,5-dimethylcyclohexanol or corresponding alkanes.
Substitution: Generation of various substituted cyclohexenone derivatives.
Scientific Research Applications
3-Butoxy-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butoxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
Alkoxy-substituted cyclohexenones are common intermediates in organic synthesis. Key examples include:
- 3-[2-(2-Chloroethoxy)ethoxy]-5,5-dimethylcyclohex-2-en-1-one : Synthesized via alkylation of dimedone with 2-chloro-1-(2-chloroethoxy)ethane, this compound exhibits moderate yields (46%) and forms both O-alkyl and C-cyclization products under basic conditions. The presence of electron-withdrawing chloroethoxy groups reduces reaction yields compared to electron-donating substituents .
- 3-Iodo-5,5-dimethylcyclohex-2-en-1-one : Used in cross-coupling reactions, this substrate achieves moderate yields (35–63%) under standard conditions. Its crystal structure reveals a transfused five- and six-membered ring system, highlighting the role of halogen substituents in directing molecular packing .
Table 1: Comparative Data for Alkoxy-Substituted Cyclohexenones
Halogenated and Aryl-Substituted Derivatives
Halogen and aryl groups significantly alter electronic properties and bioactivity:
- 2-Chloro-3-phenyl-5,5-dimethylcyclohex-2-en-1-one: This compound exhibits a puckered cyclohexenone ring and strong C–Cl⋯O interactions, as shown by Hirshfeld surface analysis. The chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitutions .
- (E)-3-(4-Bromostyryl)-5,5-dimethylcyclohex-2-en-1-one: Synthesized via Sonogashira coupling, the styryl group extends conjugation, improving photophysical properties for applications in chromophore design .
Parent Compound: Dimedone (3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one)
Dimedone serves as the foundational structure for derivatives like 3-butoxy-substituted analogues. Key differences include:
- Reactivity: The hydroxyl group in dimedone participates in keto-enol tautomerism and hydrogen bonding, whereas the butoxy group in 3-butoxy-5,5-dimethylcyclohex-2-en-1-one introduces steric bulk and reduces hydrogen-bonding capacity .
- Synthetic Utility : Dimedone undergoes alkylation to form ethers (e.g., 3-butoxy derivatives) or cyclizes into spiro compounds under acidic conditions, whereas halogenated derivatives favor cross-coupling reactions .
Pharmacologically Active Analogues
- Xanthene Derivatives: Bis-cyclohexenone xanthenes, such as 2,2'-[(4-Butoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one), exhibit applications in materials science due to their rigid, fused-ring systems and high thermal stability (melting point: 401 K) .
Key Research Findings
- Synthetic Yields : Electron-withdrawing substituents (e.g., iodo, chloro) generally reduce yields in cross-coupling reactions compared to electron-donating groups (e.g., butoxy) .
- Crystal Packing : The butoxy group in 3-butoxy-5,5-dimethylcyclohex-2-en-1-one promotes triclinic packing with intermolecular hydrogen bonds, whereas halogenated analogues favor halogen bonding .
- Biological Activity : Aryl-substituted derivatives show enhanced pharmacological profiles compared to alkyl-substituted analogues, highlighting the role of aromatic π-systems in drug-receptor interactions .
Q & A
Q. What are the standard synthetic routes for 3-Butoxy-5,5-dimethylcyclohex-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via aldol condensation or nucleophilic substitution. For example, aryl methylene derivatives can be prepared by refluxing 5,5-dimethylcyclohexane-1,3-dione with aldehydes (e.g., benzaldehyde) in the presence of a base like DABCO in aqueous conditions . Optimization involves adjusting molar ratios, solvent polarity, and temperature to enhance yields. Sonogashira coupling with alkynes (e.g., ethynyltrimethylsilane) under palladium catalysis is also effective for introducing conjugated substituents .
Q. How can the structure of 3-Butoxy-5,5-dimethylcyclohex-2-en-1-one be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates) are calculated to validate the cyclohexenone core . Complementary techniques include:
Q. What analytical methods are critical for detecting tautomerism in this compound?
Tautomerism between keto-enol forms (e.g., 3-hydroxy vs. 3-butoxy derivatives) is characterized via:
- XRD : Resolving hydrogen bonding patterns in the crystal lattice .
- Dynamic NMR : Observing proton exchange in solution at varying temperatures .
- IR Spectroscopy : Identifying O–H stretching (~3200 cm) for enol tautomers .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in derivatization reactions of 3-Butoxy-5,5-dimethylcyclohex-2-en-1-one?
The electron-deficient α,β-unsaturated ketone moiety directs nucleophilic attacks to the β-position. For instance, aldol reactions favor enolate formation at the 3-hydroxy tautomer’s active methylene group, as shown in aryl methylene-bis derivatives . Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reactive sites .
Q. How can computational tools address discrepancies in crystallographic data for cyclohexenone derivatives?
Conflicting puckering amplitudes or phase angles (e.g., half-chair vs. boat conformations) arise from experimental resolution or thermal motion. Use:
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Discrepancies between NMR/XRD and theoretical predictions (e.g., unexpected coupling constants) may stem from dynamic effects or solvent interactions. Solutions include:
Q. How do steric and electronic effects influence the reactivity of 3-Butoxy-substituted derivatives?
The bulky butoxy group hinders nucleophilic addition at the adjacent carbonyl but stabilizes intermediates via steric shielding. Electronic effects are probed via:
- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing capacity .
- X-ray crystallography : Map steric contours using ORTEP thermal ellipsoids .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
